Ilorasertib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

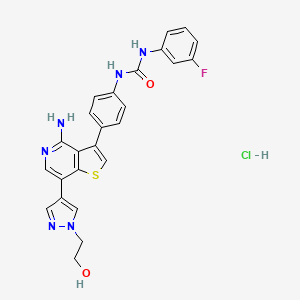

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKMSIXFLFTNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Ilorasertib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilorasertib hydrochloride, also known as ABT-348, is a potent, orally bioavailable, ATP-competitive multi-kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical development of Ilorasertib. The document details its mechanism of action as an inhibitor of Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), presenting key quantitative data in structured tables and outlining experimental protocols for its synthesis and biological evaluation. Signaling pathways and experimental workflows are visually represented through detailed diagrams.

Discovery of Ilorasertib (ABT-348)

The discovery of Ilorasertib originated from a lead optimization program aimed at developing potent inhibitors of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in various human cancers. The initial lead compound, a thienopyridine urea, showed promising Aurora kinase inhibition but had suboptimal pharmacokinetic properties.

A systematic structure-activity relationship (SAR) study was undertaken to improve the compound's potency, aqueous solubility, and oral bioavailability, while reducing off-target effects such as hERG inhibition and cytochrome P450 (CYP) liabilities. This medicinal chemistry effort focused on modifications of the solvent-exposed region of the molecule. The introduction of a 1-(2-hydroxyethyl)-1H-pyrazol-4-yl group at the 7-position of the thieno[3,2-c]pyridine core was a key discovery. This substitution significantly enhanced the desired properties, leading to the identification of Ilorasertib (ABT-348) as a clinical candidate.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the core thieno[3,2-c]pyridine ring system, followed by the introduction of the pyrazole and phenylurea moieties. The final step involves the formation of the hydrochloride salt.

Synthesis of the Thieno[3,2-c]pyridine Core

The synthesis of the central thieno[3,2-c]pyridine scaffold is a critical part of the overall process. While the exact, detailed industrial synthesis protocol is proprietary, the general approach involves the construction of the fused bicyclic system through cyclization reactions. One plausible approach, based on published methods for similar structures, involves the following key transformations:

-

Gewald Aminothiophene Synthesis: Reaction of a suitable activated nitrile, a ketone, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative.

-

Pyridine Ring Formation: Cyclization of the aminothiophene intermediate with a suitable three-carbon synthon to construct the fused pyridine ring.

Assembly of Ilorasertib

Once the thieno[3,2-c]pyridine core is synthesized, the remaining substituents are introduced. A generalized synthetic scheme is presented below.

Please note: This is a representative synthesis based on known chemical transformations for similar molecules and may not reflect the exact process used in the manufacturing of Ilorasertib.

Step 1: Suzuki Coupling. A Suzuki coupling reaction is employed to attach the 4-aminophenyl group to the 3-position of the thieno[3,2-c]pyridine core.

Step 2: Urea Formation. The resulting amino-substituted intermediate is then reacted with 3-fluorophenyl isocyanate to form the urea linkage.

Step 3: Pyrazole Installation. The 1-(2-hydroxyethyl)-1H-pyrazol-4-yl moiety is introduced at the 7-position of the thieno[3,2-c]pyridine ring, typically through a palladium-catalyzed cross-coupling reaction.

Step 4: Hydrochloride Salt Formation. The final free base of Ilorasertib is treated with hydrochloric acid in a suitable solvent to yield this compound.

Mechanism of Action

Ilorasertib is a multi-targeted kinase inhibitor, exerting its anti-cancer effects by simultaneously blocking several key signaling pathways involved in cell division, angiogenesis, and tumor cell proliferation.

Inhibition of Aurora Kinases

Ilorasertib potently inhibits all three isoforms of the Aurora kinase family: Aurora A, B, and C. These serine/threonine kinases play crucial roles in mitotic progression.

-

Aurora A is involved in centrosome maturation and separation, and spindle assembly.

-

Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

-

Aurora C is primarily expressed in germ cells but is also found in some cancer types.

By inhibiting Aurora kinases, Ilorasertib disrupts mitosis, leading to polyploidy (the state of having more than two sets of chromosomes) and ultimately apoptosis (programmed cell death) in cancer cells.

Inhibition of VEGFR and PDGFR

In addition to its effects on Aurora kinases, Ilorasertib also potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking VEGFR and PDGFR signaling, Ilorasertib can inhibit tumor angiogenesis, thereby cutting off the tumor's blood and nutrient supply.

Inhibition of Src Family Kinases

Ilorasertib also demonstrates inhibitory activity against the Src family of cytoplasmic tyrosine kinases. Src kinases are involved in a variety of cellular processes, including cell proliferation, survival, and migration. Their inhibition by Ilorasertib further contributes to its anti-tumor activity.

Signaling Pathway of Ilorasertib's Action

Caption: Ilorasertib inhibits Aurora kinases, VEGFR, PDGFR, and Src, leading to mitotic arrest and inhibition of tumor growth.

Quantitative Biological Data

The biological activity of Ilorasertib has been characterized in a variety of in vitro and in vivo models. Key quantitative data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of Ilorasertib

| Kinase Target | IC₅₀ (nM) |

| Aurora A | 116 |

| Aurora B | 5 |

| Aurora C | 1 |

| VEGFR1 | 1 |

| VEGFR2 | 2 |

| VEGFR3 | 43 |

| PDGFRα | 11 |

| PDGFRβ | 13 |

| c-Kit | 20 |

| FLT3 | 1 |

| CSF1R | 3 |

Data compiled from multiple sources.

Table 2: In Vitro Anti-proliferative Activity of Ilorasertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.3 |

| SEM | B-cell Acute Lymphoblastic Leukemia | 1 |

| K562 | Chronic Myeloid Leukemia | 103 |

| HCT-15 | Colon Cancer | 6 |

| SW620 | Colon Cancer | 6 |

| H1299 | Non-small Cell Lung Cancer | 2 |

| H460 | Non-small Cell Lung Cancer | 2 |

Data compiled from multiple sources.

Table 3: In Vivo Anti-tumor Activity of Ilorasertib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| MV-4-11 | Acute Myeloid Leukemia | 6.25 mg/kg, p.o. | 80 |

| MV-4-11 | Acute Myeloid Leukemia | 12.5 mg/kg, p.o. | 86 |

| MV-4-11 | Acute Myeloid Leukemia | 25 mg/kg, p.o. | 94 |

| SKM-1 | Myelodysplastic Syndrome | 6.25 mg/kg, p.o. | 38 |

| SKM-1 | Myelodysplastic Syndrome | 12.5 mg/kg, p.o. | 59 |

| SKM-1 | Myelodysplastic Syndrome | 25 mg/kg, p.o. | 80 |

p.o. = oral administration Data compiled from multiple sources.

Table 4: Pharmacokinetic Parameters of Oral Ilorasertib in Patients with Hematologic Malignancies (Phase 1 Study)

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-∞ (ng·h/mL) | t₁/₂ (h) |

| 80 mg | 289 | 3.0 | 3380 | 14.8 |

| 160 mg | 617 | 3.0 | 7800 | 15.2 |

| 320 mg | 1250 | 3.0 | 16500 | 15.1 |

| 540 mg | 2230 | 3.0 | 29800 | 15.0 |

| 690 mg | 2610 | 3.0 | 38600 | 15.3 |

Cₘₐₓ = Maximum plasma concentration; Tₘₐₓ = Time to maximum plasma concentration; AUC₀-∞ = Area under the plasma concentration-time curve from time zero to infinity; t₁/₂ = Elimination half-life. Data from a Phase 1 clinical trial in patients with advanced hematologic malignancies.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ilorasertib against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., Aurora A, B, C; VEGFRs; PDGFRs)

-

Kinase-specific peptide substrates

-

³³P-γ-ATP (radiolabeled ATP)

-

This compound dissolved in DMSO

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of Ilorasertib in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and Ilorasertib dilution to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ³³P-γ-ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-γ-ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Ilorasertib concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of Ilorasertib.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ilorasertib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV-4-11, HCT-116)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Ilorasertib in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the Ilorasertib dilutions.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for a few minutes to induce cell lysis.

-

Incubate at room temperature for a specified time to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell proliferation inhibition for each Ilorasertib concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for assessing the anti-proliferative effect of Ilorasertib on cancer cells.

Conclusion

This compound is a novel, multi-targeted kinase inhibitor with potent activity against Aurora kinases, VEGFRs, PDGFRs, and Src family kinases. Its discovery was the result of a successful lead optimization program that significantly improved its pharmacological properties. Ilorasertib has demonstrated robust anti-tumor activity in both preclinical models and early-phase clinical trials in patients with hematologic malignancies. The data presented in this technical guide highlight the therapeutic potential of Ilorasertib and provide a comprehensive resource for researchers and drug development professionals in the field of oncology. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.

Ilorasertib (ABT-348) preclinical studies

An In-depth Technical Guide to the Preclinical Studies of Ilorasertib (ABT-348)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib, also known as ABT-348, is an orally bioavailable, ATP-competitive small molecule inhibitor with a multi-targeted profile.[1][2] It was developed as a potential antineoplastic agent, demonstrating potent activity against several key kinase families implicated in tumor proliferation, survival, and angiogenesis. Preclinical investigations have revealed that Ilorasertib uniquely targets Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of cytoplasmic tyrosine kinases.[1][3][4] This multi-pronged mechanism of action suggested potential efficacy across a range of hematological malignancies and solid tumors, providing a strong rationale for its advancement into clinical trials.[3][5]

Mechanism of Action

Ilorasertib exerts its antitumor effects by concurrently inhibiting three distinct and critical signaling pathways:

-

Aurora Kinase Inhibition : Ilorasertib is a potent pan-Aurora kinase inhibitor, with nanomolar potency against Aurora B and C, and slightly lower potency against Aurora A.[3][6] Aurora kinases are essential serine/threonine kinases that regulate critical processes during mitosis, including mitotic spindle assembly and chromosome segregation.[1] Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the proper alignment of chromosomes, leading to failed cytokinesis, induction of polyploidy (cells with more than the normal number of chromosome sets), and ultimately, apoptosis.[6][7] A key pharmacodynamic marker of Aurora B inhibition is the reduced phosphorylation of its substrate, Histone H3.[3][6]

-

VEGFR/PDGFR Inhibition : The compound potently inhibits members of the VEGFR and PDGFR families.[1][3] These receptor tyrosine kinases are crucial mediators of angiogenesis, the process by which new blood vessels are formed to supply tumors with oxygen and nutrients. By blocking VEGFR/PDGFR signaling, Ilorasertib can inhibit the proliferation of endothelial cells and disrupt the formation of tumor vasculature, thereby impeding tumor growth.[3]

-

Src Family Kinase Inhibition : Ilorasertib also demonstrates inhibitory activity against the Src family of non-receptor tyrosine kinases.[1][3] These kinases are involved in various cellular signaling pathways that control cell proliferation, survival, motility, and invasion.[4] Notably, this activity extends to BCR-ABL, including the gatekeeper mutant T315I, which confers resistance to other tyrosine kinase inhibitors like imatinib.[3]

Data Presentation: Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of Ilorasertib (ABT-348).

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Assay Type | IC50 / Ki Value (nM) | Reference |

| Aurora Kinases | |||

| Aurora A | Enzyme Inhibition (IC50) | 116 - 120 | [3][6][8] |

| Aurora B | Enzyme Inhibition (IC50) | 5 - 7 | [3][6][8] |

| Aurora C | Enzyme Inhibition (IC50) | 1 | [3][6][8] |

| VEGFR/PDGFR Families | |||

| Multiple Members | Binding Activity (Ki) | < 30 | [2][3] |

| Multiple Members | Enzyme Inhibition (IC50) | < 10 | [9] |

| Src Family Kinases | |||

| Multiple Members | Binding Activity (Ki) | < 30 | [3] |

| Other Kinases | |||

| FLT3 | Enzyme Inhibition (pIC50 9.0) | 1 | [7] |

Table 2: In Vitro Cellular Activity

| Assay Type | Cell Line(s) | IC50 / ED50 Value (nM) | Reference |

| Cellular Autophosphorylation | Nocodazole-arrested cells | [9] | |

| Aurora A | 189 | [9] | |

| Aurora B | 13 | [9] | |

| Aurora C | 13 | [9] | |

| Antiproliferative Activity | Various Leukemia, Lymphoma, Solid Tumor | 0.3 - 21 | [2][3] |

| MV-4-11 (Leukemia) | 0.3 | [9] | |

| DOHH2 (Lymphoma) | 4 | [9] | |

| MiaPaCa (Pancreatic) | 4 | [9] | |

| SW620 (Colon) | 6 | [9] | |

| HCT-15 (Colon) | 6 | [9] | |

| OVCAR5 (Ovarian) | 7 | [9] | |

| BCR-ABL expressing cells | 47 | [9] | |

| BCR-ABL T315I mutant cells | 260 | [9] | |

| Mechanism-Based Cellular Assays | |||

| Histone H3 Phosphorylation | 21 | [9] | |

| Induction of Polyploidy (IC15) | 12 | [9] | |

| VEGF-stimulated Endothelial Cell Proliferation | ≤ 0.3 | [3] |

Table 3: In Vivo Efficacy in Xenograft Models

| Cancer Model | Host | Dosing (p.o.) | Outcome | Reference |

| SKM-1 (MDS/AML) | SCID Mice | 6.25, 12.5, 25 mg/kg | TGI: 38%, 59%, 80% | [8] |

| HT1080 (Fibrosarcoma) | N/A | N/A | Tumor Stasis | [2][3] |

| MiaPaCa (Pancreatic) | N/A | N/A | Tumor Stasis | [2][3] |

| RS4;11 (Leukemia) | N/A | N/A | Tumor Regression | [2][3] |

Table 4: In Vivo Pharmacodynamic and Anti-Angiogenic Activity

| Assay Type | Model | Dosing | Outcome | Reference |

| Histone H3 Phosphorylation Inhibition | RS4;11 Engrafted Leukemia | 3.75, 7.5, 15 mg/kg (i.p.) | Dose-dependent inhibition for 4-8h | [8][9] |

| VEGF-Mediated Vascular Permeability | Mouse Uterus Model | 0.2 mg/kg (i.v.) | ED50 of 0.2 mg/kg | [8][9] |

| Plasma Placental Growth Factor (PlGF) Induction | Mouse | N/A | Dose-dependent increases | [9] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of Ilorasertib required to inhibit the enzymatic activity of target kinases by 50% (IC50).

-

Methodology:

-

Recombinant purified kinases (e.g., Aurora A, Aurora B, VEGFR2) are used.

-

Assays are typically performed in 96- or 384-well plates.

-

The kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP (often at a concentration near its Km value) are combined in a reaction buffer.

-

Ilorasertib is added in a series of dilutions.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

The amount of phosphorylated substrate is quantified. This is commonly done using methods like radiometric assays (detecting incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Cellular Antiproliferative Assay

-

Objective: To measure the effect of Ilorasertib on the growth and viability of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MV-4-11, MiaPaCa) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, cells are treated with a range of concentrations of Ilorasertib or a vehicle control (e.g., DMSO).

-

Cells are incubated for a prolonged period, typically 72 to 96 hours, to allow for multiple cell divisions.

-

Cell viability is assessed using a metabolic assay. Common methods include:

-

MTS/XTT Assay: Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product, quantified by absorbance.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels as an indicator of viable cells.

-

-

The results are normalized to the vehicle-treated control, and IC50 values are determined from the resulting dose-response curve.

-

Cellular Histone H3 Phosphorylation Assay

-

Objective: To quantify the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation of its direct substrate, Histone H3 on Serine 10.

-

Methodology:

-

Cells are seeded and treated with various concentrations of Ilorasertib for a defined period (e.g., 4-24 hours).

-

Cells are then harvested, fixed (e.g., with paraformaldehyde), and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.

-

Cells are stained with a fluorescently-conjugated antibody specific for phosphorylated Histone H3 (p-H3). A DNA dye (e.g., propidium iodide) is often included to analyze cell cycle distribution.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The geometric mean fluorescence intensity of the p-H3 signal is plotted against the drug concentration to determine the IC50 for target inhibition.

-

Human Tumor Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of Ilorasertib in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human tumor cells (e.g., 5-10 million SKM-1 cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Staging: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control (vehicle) groups.

-

Drug Administration: Ilorasertib is administered according to a predefined dose and schedule (e.g., 25 mg/kg, daily, by oral gavage [p.o.]).

-

Monitoring: Tumor volumes and animal body weights are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity, respectively.

-

Endpoint Analysis: The study endpoint may be a specific treatment duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size. Efficacy is reported as percent Tumor Growth Inhibition (%TGI), tumor stasis (no net growth), or regression (reduction in tumor size).

-

Visualizations: Pathways and Workflows

Caption: Ilorasertib's multi-targeted mechanism of action.

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Caption: Logic of pharmacodynamic (PD) biomarker assessment.

Conclusion

The comprehensive preclinical data for Ilorasertib (ABT-348) characterize it as a potent, orally active, multi-targeted kinase inhibitor. Its ability to simultaneously block key nodes in cell division (Aurora kinases), tumor angiogenesis (VEGFR/PDGFR), and oncogenic signaling (Src kinases) provided a robust profile across a variety of in vitro and in vivo cancer models.[3][4] The demonstrated antiproliferative activity in numerous cell lines, coupled with significant tumor growth inhibition, stasis, and even regression in xenograft models of both solid and hematological cancers, established a strong scientific basis for its evaluation in human clinical trials.[2][3][8] The well-defined pharmacodynamic markers, such as inhibition of Histone H3 phosphorylation, further supported its mechanism-based activity in vivo.[8][9]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Abstract A239: Preclinical characterization of ABT-348, a kinase inhibitor targeting the Aurora, VEGFR/PDGFR, and SRC kinase families. | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Ilorasertib Hydrochloride: A Technical Guide for AML Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib hydrochloride (ABT-348) is a potent, orally bioavailable small molecule inhibitor with a multi-targeted profile, primarily targeting Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3] Its mechanism of action, involving the disruption of critical cell cycle processes and angiogenesis, has positioned it as a compound of interest for the treatment of various hematologic malignancies, including Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of ilorasertib's preclinical and clinical evaluation in the context of AML research, including detailed experimental protocols and data summaries to support further investigation and drug development efforts.

Core Data Summary

Table 1: this compound - In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Reference |

| Aurora A | 116 - 120 | [3][4] |

| Aurora B | 5 - 7 | [3][4] |

| Aurora C | 1 | [3][4] |

| VEGFR/PDGFR family | <30 (Kᵢ) | [3] |

| Src family kinases | <30 (Kᵢ) | [3] |

Table 2: this compound - Preclinical Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various leukemia, lymphoma, and solid tumor cell lines | Hematologic and Solid Tumors | 0.3 - 21 | [3] |

| Endothelial Cells (VEGF-stimulated) | N/A | ≤0.3 | [3] |

Table 3: Phase 1 Clinical Trial of Ilorasertib in Hematologic Malignancies (AML Cohort)

| Parameter | Value | Reference |

| Patient Population | [2] | |

| Total Patients | 52 | [2] |

| Patients with AML | 38 | [2] |

| Median Age (years) | 67 | [2] |

| Patients with >4 prior regimens | 35% | [2] |

| Dosing | [2] | |

| Recommended Phase 2 Oral Monotherapy Dose | 540 mg once weekly or 480 mg twice weekly | [2] |

| Pharmacokinetics | [2] | |

| Half-life (oral) | ~15 hours | [2] |

| Clinical Response in AML Patients (n=38) | [5] | |

| Objective Response | 3 patients (7.9%) | [5] |

| Complete Response (CR) | 1 patient | [5] |

| CR with incomplete blood count recovery (CRi) | 1 patient | [5] |

| Partial Response (PR) | 1 patient | [5] |

| Stable Disease | 12 patients | [5] |

| Most Common Grade 3/4 Adverse Events | [2] | |

| Hypertension | 28.8% | [2] |

| Hypokalemia | 15.4% | [2] |

| Anemia | 13.5% | [2] |

| Hypophosphatemia | 11.5% | [2] |

Signaling Pathways and Mechanism of Action

Ilorasertib's primary mechanism of action involves the inhibition of Aurora kinases, which are crucial regulators of mitosis. By inhibiting Aurora A and B, ilorasertib disrupts centrosome separation, spindle assembly, and chromosome segregation, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6] Additionally, its inhibitory activity against VEGFR and PDGFR pathways suggests an anti-angiogenic effect, which could further contribute to its anti-tumor activity.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of compounds on AML cell lines.

-

Cell Seeding: Plate AML cell lines (e.g., HL-60, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the log concentration of ilorasertib and fitting the data to a sigmoidal dose-response curve.

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of ilorasertib in an AML patient-derived xenograft (PDX) model.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Cell Implantation: Inject 1-5 x 10⁶ primary AML patient cells intravenously or subcutaneously into each mouse.

-

Tumor/Leukemia Establishment: Monitor mice for engraftment and tumor growth. For subcutaneous models, measure tumor volume regularly. For disseminated models, monitor for signs of leukemia (e.g., weight loss, hind limb paralysis) and assess peripheral blood for human CD45+ cells.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³) or leukemia is established, randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 20 mg/kg, p.o., once daily) or vehicle control for a specified duration (e.g., 21 days).

-

Efficacy Assessment: Monitor tumor growth, survival, and body weight. At the end of the study, collect tumors and/or bone marrow for pharmacodynamic analysis.

-

Pharmacodynamic Analysis: Assess target inhibition in tumor/bone marrow samples by measuring the phosphorylation status of Aurora kinases (e.g., phospho-Histone H3) via immunohistochemistry or western blot.

Clinical Pharmacodynamic Biomarker Assay

This protocol describes the assessment of Aurora kinase inhibition in clinical trial subjects.

-

Biopsy Collection: Obtain paired tumor or skin biopsies from patients before and after treatment with ilorasertib.

-

Tissue Processing: Fix biopsies in formalin and embed in paraffin (FFPE).

-

Immunohistochemistry (IHC):

-

Section the FFPE blocks.

-

Perform antigen retrieval.

-

Incubate sections with primary antibodies against pharmacodynamic markers such as phospho-Histone H3 (Ser10) for Aurora B inhibition and markers of mitosis (e.g., MPM2).

-

Use an appropriate secondary antibody and detection system.

-

-

Microscopy and Image Analysis:

-

Acquire high-resolution images of the stained sections.

-

Quantify the percentage of positive cells (e.g., mitotic index, percentage of p-H3 positive cells) in a defined area (e.g., basal epithelium for skin biopsies, proliferative tumor regions).

-

-

Analysis of Mitotic Defects: In tumor biopsies, assess for defects in chromosome alignment and spindle bipolarity in mitotic cells as a direct measure of Aurora A inhibition.

-

Data Interpretation: Compare the pre- and post-treatment biomarker levels to determine the extent of target engagement.

Potential Mechanisms of Resistance

While specific resistance mechanisms to ilorasertib in AML have not been extensively characterized, studies with other Aurora kinase inhibitors suggest potential pathways that could contribute to reduced sensitivity:

-

Induction of Polyploidy: Inhibition of Aurora B can lead to endoreduplication and the formation of polyploid cells, which may represent a dormant or resistant population.

-

Upregulation of Anti-Apoptotic Pathways: Activation of pro-survival signaling, such as the NF-κB pathway, may counteract the pro-apoptotic effects of Aurora kinase inhibition.

-

P53 Status: The tumor suppressor p53 can influence the cellular response to Aurora kinase inhibition. In some contexts, p53-deficient cells may be less sensitive to the apoptotic effects of these inhibitors.

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, could potentially lead to increased efflux of the drug from cancer cells, although this has not been specifically demonstrated for ilorasertib.

Conclusion

This compound is a multi-targeted kinase inhibitor with demonstrated preclinical and early clinical activity in AML. Its mechanism of action, targeting both cell cycle progression and angiogenesis, provides a strong rationale for its further investigation. This technical guide offers a compilation of key data and experimental methodologies to aid researchers in the design and execution of future studies aimed at elucidating the full therapeutic potential of ilorasertib and overcoming potential resistance in the treatment of AML.

References

- 1. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Relevance of Aurora Kinase Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ilorasertib Hydrochloride and Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (also known as ABT-348) is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor.[1][2] It was developed based on its dual-inhibitory action against key signaling pathways involved in cancer progression: the Aurora kinases and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of tyrosine kinases.[3][4][5] This unique mechanism of targeting both cell division and tumor-associated angiogenesis positions ilorasertib as a significant compound in oncological research. This guide provides a comprehensive overview of ilorasertib's mechanism of action, with a specific focus on its role in inhibiting angiogenesis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis

Ilorasertib's anti-tumor activity stems from its ability to simultaneously disrupt two critical processes for tumor growth and survival: cell proliferation and the formation of new blood vessels (angiogenesis).[4][6]

-

Inhibition of Aurora Kinases: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis, including centrosome separation, spindle assembly, and chromosome segregation.[4][5] These kinases are frequently overexpressed in various cancers.[4] By inhibiting Aurora kinases, particularly Aurora B, ilorasertib disrupts cell division, leading to polyploidy (the state of having more than two sets of chromosomes) and subsequent apoptosis (programmed cell death).[2]

-

Inhibition of Angiogenesis Pathways: Ilorasertib potently inhibits receptor tyrosine kinases crucial for angiogenesis, primarily VEGFRs and PDGFRs.[3][7] VEGF and its receptors are central regulators of angiogenesis.[8] By blocking VEGFR signaling, ilorasertib can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels, thereby cutting off the tumor's nutrient and oxygen supply.[4][8]

The combined inhibition of these pathways offers a synergistic anti-tumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[4]

Signaling Pathways Targeted by Ilorasertib

The following diagrams illustrate the key signaling pathways inhibited by ilorasertib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Aurora/vascular endothelial growth factor receptor dual kinase inhibitor as treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Ilorasertib hydrochloride chemical structure and properties

An In-depth Technical Guide to Ilorasertib Hydrochloride

I. Introduction

Ilorasertib (also known as ABT-348) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinase families implicated in cancer progression.[1][2] Primarily developed for its potent inhibition of Aurora kinases, it also demonstrates significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Src family of tyrosine kinases.[2][3] This multi-targeted profile allows Ilorasertib to concurrently disrupt cell division, inhibit angiogenesis, and modulate the tumor microenvironment.[1] Its hydrochloride salt, this compound, is the form utilized for research and clinical investigation. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and key experimental data for researchers and drug development professionals.

II. Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is centered around a thieno[3,2-c]pyridine core, functionalized with phenylurea and pyrazole moieties.

| Property | Value | Reference |

| IUPAC Name | 1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea hydrochloride | [4][5] |

| Synonyms | ABT-348 hydrochloride | [6][7] |

| CAS Number | 1847485-91-9 | [6][7][8] |

| Molecular Formula | C₂₅H₂₂ClFN₆O₂S | [7][8][9] |

| Molecular Weight | 525.0 g/mol | [8][9] |

| Appearance | White to off-white solid | [6] |

| SMILES | O=C(NC1=CC=CC(F)=C1)NC2=CC=C(C3=CSC4=C3C(N)=NC=C4C5=CN(CCO)N=C5)C=C2.[H]Cl | [6][7][8] |

| Solubility | DMSO: 41.67 mg/mL (79.37 mM) | [8][9] |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [6][9][10] |

III. Mechanism of Action

Ilorasertib functions as a multi-kinase inhibitor, exerting its anti-neoplastic effects by targeting several key signaling pathways involved in cell cycle regulation and angiogenesis.[2]

1. Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[1][11] Ilorasertib is a potent, ATP-competitive inhibitor of all three isoforms, with particularly high potency against Aurora B and C.[6][7]

-

Inhibition of Aurora A disrupts centrosome maturation and separation, leading to defects in mitotic spindle assembly.[1][12]

-

Inhibition of Aurora B , a component of the chromosomal passenger complex, interferes with proper chromosome segregation and cytokinesis.[11] A key pharmacodynamic marker of Aurora B inhibition is the reduction of phosphorylation on its substrate, histone H3 at serine 10.[11][13] Potent inhibition of Aurora B by Ilorasertib leads to endoreduplication and polyploidy, ultimately triggering apoptosis.[14]

-

Inhibition of Aurora C , which has a role in meiosis, is also observed.[1]

2. VEGFR/PDGFR Inhibition: Ilorasertib potently inhibits receptor tyrosine kinases in the VEGFR and PDGFR families.[1][15] These receptors are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[1] By blocking these pathways, Ilorasertib can suppress the tumor's blood supply. Dose-limiting toxicities observed in clinical trials, such as hypertension, are often associated with VEGFR inhibition.[15][16]

The diagram below illustrates the primary signaling pathways targeted by Ilorasertib.

IV. Pharmacological Data

A. In Vitro Kinase Inhibitory Activity

Ilorasertib has been profiled against a wide panel of kinases, demonstrating low nanomolar potency for its primary targets.

| Target Kinase | IC₅₀ (nM) | Reference |

| Aurora A | 116 - 120 | [6][7][8][11] |

| Aurora B | 5 - 7 | [6][7][8][11] |

| Aurora C | 1 | [6][7][8][11] |

| VEGFR1 (Flt1) | 1 - 32 | [7][8] |

| VEGFR2 | 2 | [8] |

| VEGFR3 | 43 | [8] |

| PDGFRα | 11 | [8] |

| PDGFRβ | 3 - 13 | [7][8] |

| FLT3 | 1 | [8] |

| c-KIT | 20 | [8] |

| CSF-1R | 3 | [8] |

| RET | 7 | [7][9] |

Note: IC₅₀ values can vary slightly between different assays and sources.

B. In Vitro Antiproliferative Activity

Ilorasertib demonstrates potent antiproliferative activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia | 0.3 | [10] |

| SEM | Acute Lymphoblastic Leukemia | 1 | [10] |

| H1299 | Non-Small Cell Lung Cancer | 2 | [10] |

| H460 | Non-Small Cell Lung Cancer | 2 | [10] |

| SW620 | Colorectal Adenocarcinoma | 6 | [10] |

| HCT-15 | Colorectal Adenocarcinoma | 6 | [10] |

| K562 | Chronic Myelogenous Leukemia | 103 | [10] |

C. In Vivo Efficacy in Xenograft Models

Ilorasertib has shown significant anti-tumor activity in various mouse xenograft models when administered orally (p.o.).

| Tumor Model | Dosing (p.o.) | Tumor Growth Inhibition (TGI) | Reference |

| MV-4-11 (AML) | 6.25 mg/kg | 80% | [10] |

| 12.5 mg/kg | 86% | [10] | |

| 25 mg/kg | 94% | [10] | |

| SKM-1 (MDS) | 6.25 mg/kg | 38% | [6] |

| 12.5 mg/kg | 59% | [6] | |

| 25 mg/kg | 80% | [6] |

D. Clinical Pharmacokinetics

A Phase 1 study in patients with hematologic malignancies provided key pharmacokinetic parameters for oral Ilorasertib.[2][3]

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | [1] |

| Half-life (t₁/₂) | ~15 hours | [2][3] |

| Kinetics | Dose-proportional | [2][3] |

| Drug Interaction | No interaction with azacitidine | [2][3] |

| Recommended Phase 2 Dose | 540 mg once weekly or 480 mg twice weekly (monotherapy) | [2][3] |

V. Experimental Protocols & Workflows

While specific, detailed protocols from the original preclinical studies are not fully available in the public domain, the methodologies can be inferred from standard practices in kinase inhibitor drug discovery.

A. General Protocol for In Vitro Kinase Assays

The determination of IC₅₀ values for Ilorasertib against purified kinases likely involved a radiometric or fluorescence-based assay.

-

Reagents : Purified recombinant kinase, corresponding substrate (e.g., a generic peptide or histone H3 for Aurora B), ATP (radiolabeled [γ-³²P]ATP or unlabeled), kinase buffer, and test compound (Ilorasertib).

-

Procedure :

-

Ilorasertib is serially diluted in DMSO and added to microplate wells.

-

The kinase and its specific substrate are added to the wells in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

The reaction is stopped (e.g., by adding EDTA or phosphoric acid).

-

-

Detection :

-

Radiometric : The phosphorylated substrate is captured on a filter membrane, and radioactivity is quantified using a scintillation counter.

-

Fluorescence/Luminescence : An antibody specific to the phosphorylated substrate is used in an ELISA-like format, or the depletion of ATP is measured using a luminescent assay (e.g., Kinase-Glo®).

-

-

Analysis : The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of Ilorasertib concentration. The IC₅₀ value is determined using a non-linear regression curve fit.

B. General Protocol for Cell Proliferation Assays

Antiproliferative IC₅₀ values are typically determined using assays that measure cell viability after a period of drug exposure.

-

Cell Culture : Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment : Cells are treated with a serial dilution of Ilorasertib or a vehicle control (DMSO) for a duration that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement : A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added.

-

MTT : Viable cells reduce the yellow MTT to purple formazan crystals, which are solubilized and measured via absorbance at ~570 nm.

-

CellTiter-Glo® : The reagent lyses the cells and measures the amount of ATP present, which is proportional to the number of viable cells, via a luciferase reaction.

-

-

Analysis : Absorbance or luminescence values are converted to percentage of viability versus control, and IC₅₀ values are calculated as described for kinase assays.

C. General Workflow for Preclinical Evaluation

The preclinical characterization of a kinase inhibitor like Ilorasertib follows a standardized workflow from initial screening to in vivo efficacy studies.

VI. Summary of Clinical Investigations

Ilorasertib has been evaluated in Phase 1 and 2 clinical trials for both hematologic malignancies and solid tumors.[3][4][16]

-

Hematologic Malignancies (NCT01110473) : A Phase 1 trial evaluated Ilorasertib alone and in combination with azacitidine in patients with AML and MDS.[2][3] The study established recommended Phase 2 doses and demonstrated an acceptable safety profile.[2][3] The most common grade 3/4 adverse events included hypertension, hypokalemia, and anemia.[2][3] The drug showed evidence of dual Aurora and VEGF receptor kinase inhibition and demonstrated clinical responses in some AML patients.[3]

-

Solid Tumors (NCT01110486) : A Phase 1 dose-escalation trial in patients with advanced solid tumors also assessed safety, tolerability, and pharmacokinetics.[15][16] Dose-limiting toxicities were primarily related to VEGFR inhibition.[16] Pharmacodynamic markers confirmed engagement of both VEGFR2 and Aurora B, with VEGFR effects occurring at lower doses than those required for significant Aurora inhibition.[15][16] Partial responses were observed in patients with basal cell carcinoma and adenocarcinoma of unknown primary.[16]

VII. Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of cell division and angiogenesis. Preclinical data robustly support its antiproliferative and anti-tumor activities. While clinical development has highlighted challenges related to achieving therapeutic windows that optimally inhibit both Aurora and VEGFR pathways, the compound remains a valuable tool for cancer research. The comprehensive data presented here provide a technical foundation for scientists and clinicians interested in the continued investigation of Ilorasertib and the development of next-generation multi-kinase inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. Phase 1 Dose Escalation Trial of Ilorasertib, a Dual Aurora/VEGF Receptor Kinase Inhibitor, in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ilorasertib | C25H21FN6O2S | CID 46207586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. mybiosource.com [mybiosource.com]

- 9. This compound | Aurora Kinase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. ilorasertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ilorasertib Hydrochloride: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib hydrochloride (also known as ABT-348) is a potent, orally active, and ATP-competitive multitargeted kinase inhibitor.[1] It demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B and C, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[2][3] This dual inhibition of pathways involved in cell division and angiogenesis makes Ilorasertib a compound of interest in oncology research, particularly for hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2] Preclinical studies have shown that Ilorasertib inhibits the phosphorylation of histone H3, a downstream target of Aurora B, leading to the induction of polyploidy and subsequent inhibition of cell proliferation in various cancer cell lines.[4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis

Ilorasertib exerts its anti-tumor effects by targeting two critical pathways in cancer progression: cell cycle regulation and angiogenesis. As an inhibitor of Aurora kinases, it disrupts the proper formation of the mitotic spindle and chromosome segregation, leading to endoreduplication and polyploidy.[6] By inhibiting VEGFR and PDGFR, it blocks the signaling required for the formation of new blood vessels that supply tumors with essential nutrients.[2]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical characterization of ABT-348, a kinase inhibitor targeting the aurora, vascular endothelial growth factor receptor/platelet-derived growth factor receptor, and Src kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ploidy - Flow Cytometry Core Facility [icms.qmul.ac.uk]

Application Notes and Protocols for Ilorasertib Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed protocols for utilizing Ilorasertib hydrochloride, a potent multi-kinase inhibitor, in a cell culture setting. This document outlines the mechanism of action, preparation, and application of Ilorasertib for key in vitro assays, including cell viability, western blotting, and cell cycle analysis.

Introduction to this compound

Ilorasertib (also known as ABT-348) is an ATP-competitive inhibitor targeting multiple kinases involved in cell proliferation and angiogenesis. Its primary targets include Aurora kinases A, B, and C, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1] By inhibiting these kinases, Ilorasertib disrupts critical mitotic events, leading to cell cycle arrest and inhibition of tumor growth.

Mechanism of Action

Ilorasertib exerts its anti-proliferative effects by inhibiting key signaling pathways essential for cell division and survival. The primary mechanism involves the inhibition of Aurora kinases, which are crucial for centrosome separation, spindle assembly, and chromosome segregation during mitosis.[2] Inhibition of Aurora B, in particular, leads to a failure in cytokinesis and subsequent polyploidy. A key downstream marker of Aurora B inhibition is the reduction of histone H3 phosphorylation at serine 10 (p-Histone H3 Ser10).[3]

Caption: Ilorasertib inhibits multiple kinase families leading to various anti-cancer effects.

Preparation and Storage of this compound

Proper preparation and storage of this compound are critical for maintaining its activity.

Solubility and Stock Solution Preparation:

| Solvent | Solubility |

| DMSO | 41.67 mg/mL (79.37 mM) |

To prepare a stock solution:

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 5.25 mg in 1 mL of DMSO).

-

To enhance solubility, warm the tube to 37°C and use an ultrasonic bath until the solution is clear.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage:

-

Powder: Store at -20°C for up to 3 years.[1]

-

Stock Solution (in DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Cell Culture Guidelines

Recommended Cell Lines:

Ilorasertib has shown efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several common cell lines are provided below as a starting point for experimental design.

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.3 |

| SEM | Acute Lymphoblastic Leukemia | 1 |

| H460 | Non-small Cell Lung Cancer | 2 |

| H1299 | Non-small Cell Lung Cancer | 2 |

| SW620 | Colorectal Cancer | 6 |

| HCT-15 | Colorectal Cancer | 6 |

| K562 | Chronic Myeloid Leukemia | 103 |

General Cell Culture Conditions:

Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2. Subculture cells before they reach confluency to ensure they remain in the logarithmic growth phase for experiments.

Experimental Protocols

Cell Viability (IC50 Determination) Assay

This protocol outlines the determination of the IC50 of Ilorasertib using a tetrazolium-based assay (e.g., MTT or WST-1).

Caption: Workflow for determining the IC50 of Ilorasertib.

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.[4]

-

Incubate the plate for 24 hours.

-

-

Ilorasertib Treatment:

-

Prepare serial dilutions of Ilorasertib in complete culture medium. A suggested starting range is 0.1 nM to 1000 nM.

-

Remove the medium from the wells and add 100 µL of the Ilorasertib dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48 to 72 hours.

-

-

Viability Assessment:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) or WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the Ilorasertib concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is for detecting the inhibition of Aurora B activity by measuring the phosphorylation of its substrate, Histone H3, at Serine 10.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Histone H3 (Ser10) (1:1000 dilution)

-

Rabbit anti-Aurora B (1:1000 dilution)[5]

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of Ilorasertib (e.g., 0, 10, 30, 100 nM) for 4 to 8 hours.[3]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration using a BCA assay.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. For phospho-specific antibodies, use 5% BSA in TBST for antibody dilution and membrane incubation.[6]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Cell Cycle Analysis

This protocol describes how to analyze the effect of Ilorasertib on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

Cold 70% ethanol

-

PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a tube.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the DNA content and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Troubleshooting

-

Poor Solubility of Ilorasertib: Ensure the use of an ultrasonic bath and warming to 37°C when preparing the stock solution.

-

High Variability in IC50 Values: Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.

-

Weak Signal in Western Blot: Increase the amount of protein loaded, optimize antibody concentrations, or try a more sensitive ECL substrate.

-

Poor Resolution in Cell Cycle Analysis: Ensure proper cell fixation and staining. Gate out cell doublets during flow cytometry analysis.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the roles of Aurora kinases and other targeted pathways in cancer cell biology.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Aurora B/AIM1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of Ilorasertib in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib (ABT-348) is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor with significant preclinical antitumor activity. It primarily targets Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family tyrosine kinases.[1][2][3][4][5] This dual inhibition of pathways involved in mitosis and angiogenesis makes Ilorasertib a compelling candidate for cancer therapy.[1][2] Preclinical studies in various mouse xenograft models, including those for hematological malignancies and solid tumors, have demonstrated its efficacy in tumor regression and prolonged survival.[3][6] Notably, significant tumor volume reduction has been observed in murine xenografts of MV-4-11 acute myeloid leukemia (AML).[6]

These application notes provide detailed protocols and summarized data for the in vivo administration of Ilorasertib in mouse models, intended to guide researchers in designing and executing preclinical efficacy and pharmacodynamic studies.

Mechanism of Action: Signaling Pathways

Ilorasertib exerts its anti-tumor effects by simultaneously inhibiting multiple critical signaling pathways essential for tumor cell proliferation, survival, and angiogenesis.

Caption: Ilorasertib's multi-targeted inhibition of key kinase families.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacodynamic effects of Ilorasertib in various mouse xenograft models.

Table 1: In Vivo Efficacy of Ilorasertib in Hematological Malignancy Xenograft Models

| Tumor Model | Mouse Strain | Ilorasertib Dose & Route | Dosing Schedule | Outcome Measure | Result |

| MV-4-11 (AML) | SCID | 6.25 mg/kg, p.o. | Not Specified | Tumor Growth Inhibition (TGI) | 80%[1] |

| 12.5 mg/kg, p.o. | Not Specified | 86%[1] | |||

| 25 mg/kg, p.o. | Not Specified | 94%[1] | |||

| SKM-1 (MDS) | SCID | 6.25 mg/kg, p.o. | Not Specified | Tumor Growth Inhibition (TGI) | 38%[1] |

| 12.5 mg/kg, p.o. | Not Specified | 59%[1] | |||

| 25 mg/kg, p.o. | Not Specified | 80%[1] | |||

| KMS11 (Multiple Myeloma) | NOD/SCID | 20 mg/kg, p.o. | Once weekly for 3 weeks | Tumor Growth Inhibition | Significant tumor growth inhibition[1] |

Table 2: In Vivo Pharmacodynamic Effects of Ilorasertib

| Tumor Model | Mouse Strain | Ilorasertib Dose & Route | Time Point | Pharmacodynamic Marker | Result |

| Blood-borne tumor cells | Not Specified | 3.75 mg/kg, i.p. | 4-8 hours | Histone H3 Phosphorylation | Inhibition observed[1] |

| 7.5 mg/kg, i.p. | 4-8 hours | Inhibition observed[1] | |||

| 15 mg/kg, i.p. | 4-8 hours | Inhibition observed[1] | |||

| Not Specified | SCID/beige | 25 mg/kg, s.c. minipump | 24 hours | Histone H3 Phosphorylation | 50% inhibition associated with tumor drug concentration[1] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of Ilorasertib in a mouse xenograft model.

Caption: Generalized workflow for Ilorasertib in vivo mouse studies.

Protocol 1: Subcutaneous AML Xenograft Model (e.g., MV-4-11)

1. Animal Model:

-

Species: Mouse

-

Strain: Immunodeficient (e.g., SCID, NOD/SCID)

-

Age/Weight: 6-8 weeks old, 20-25 g

-

Housing: Maintain in a sterile, controlled environment with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

2. Cell Culture and Implantation:

-

Culture MV-4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to log phase.

-

Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.

3. Ilorasertib Formulation and Administration:

-

Vehicle Preparation: While the exact vehicle for Ilorasertib is not consistently reported in the public domain, a common vehicle for similar oral kinase inhibitors is a solution of 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water. It is crucial to perform formulation and stability testing.

-

Dosing Solution Preparation: Prepare a stock solution of Ilorasertib in the chosen vehicle. Dilute to the final desired concentrations (e.g., 6.25, 12.5, 25 mg/kg) for administration.

-

Administration:

-

Oral (p.o.): Administer the prepared Ilorasertib solution via oral gavage.

-

Intraperitoneal (i.p.): Inject the prepared solution into the peritoneal cavity.

-

-

Dosing Schedule: A once-daily or twice-daily schedule for 21 consecutive days is a common starting point for efficacy studies.

4. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated when the mean tumor volume of the control group reaches a predetermined size (e.g., 1000-1500 mm³).

-

TGI Calculation: TGI (%) = [1 - ((Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start))] x 100.

-

Secondary endpoints can include survival analysis and pharmacodynamic assessments.

Protocol 2: Pharmacodynamic Assessment of Histone H3 Phosphorylation

1. Study Design:

-

Establish tumor xenografts as described in Protocol 1.

-

Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single dose of Ilorasertib or vehicle control.

2. Sample Collection:

-

At specified time points post-dose (e.g., 4, 8, 24 hours), euthanize cohorts of mice.

-

Excise tumors and either snap-freeze in liquid nitrogen for Western blot analysis or fix in formalin for immunohistochemistry (IHC).

3. Western Blot Analysis:

-

Homogenize frozen tumor tissue and extract proteins.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.

-

Use a secondary antibody and a suitable detection system to visualize the bands.

-

Quantify band intensity to determine the ratio of phosphorylated to total Histone H3.

4. Immunohistochemistry (IHC):

-

Embed fixed tumors in paraffin and section.

-

Perform antigen retrieval and block non-specific binding.

-

Incubate sections with a primary antibody against phospho-Histone H3 (Ser10).

-

Use a labeled secondary antibody and a chromogenic substrate to visualize positive cells.

-

Quantify the percentage of p-H3 positive cells within the tumor sections.

Conclusion

Ilorasertib has demonstrated significant in vivo anti-tumor activity in preclinical mouse models of various cancers, particularly hematological malignancies. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanism of action of Ilorasertib. Careful consideration of the appropriate mouse model, drug formulation, and dosing schedule is critical for obtaining robust and reproducible results. Further studies are warranted to explore optimal dosing strategies and potential combination therapies to maximize the therapeutic potential of Ilorasertib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical pharmacodynamic/exposure characterisation of the multikinase inhibitor ilorasertib (ABT-348) in a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1 dose escalation trial of ilorasertib, a dual Aurora/VEGF receptor kinase inhibitor, in patients with hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Preparing Ilorasertib Hydrochloride Stock Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of Ilorasertib hydrochloride stock solutions for in vitro and in vivo research applications. This compound is a potent, ATP-competitive multi-kinase inhibitor targeting Aurora kinases (A, B, and C), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures, and important quality control considerations.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate concentration calculations and solution preparation.

| Property | Value | Reference |

| Synonyms | ABT-348 hydrochloride | [3] |

| CAS Number | 1847485-91-9 | [4] |

| Molecular Formula | C₂₅H₂₂ClFN₆O₂S | [4][5] |

| Molecular Weight | 525.0 g/mol | [4][5] |

| Solubility in DMSO | ≥ 41.67 mg/mL (≥ 79.37 mM) | [4][5][6] |

| Purity | ≥ 98% | [5][7] |

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting multiple key signaling pathways involved in cell cycle regulation and angiogenesis. A diagram illustrating the primary targets of Ilorasertib is provided below.

Caption: this compound inhibits Aurora kinases and receptor tyrosine kinases.

Experimental Protocols

Materials

-

This compound powder (purity ≥ 98%)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

The following diagram outlines the general workflow for preparing a concentrated stock solution of this compound.

Caption: Workflow for preparing this compound stock solution.

Detailed Protocol for a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution of this compound. Adjust volumes as needed for different desired concentrations.

-

Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the work area is clean.

-

Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg of the compound (Molecular Weight = 525.0 g/mol ).

-

Solvent Addition: Transfer the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 5.25 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): Visually inspect the solution for any undissolved particles. If the solution is not clear, place the tube in an ultrasonic bath for 5-10 minutes, or until the solid is completely dissolved.[4]

-

Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Clearly label all tubes with the compound name, concentration, date of preparation, and solvent.

Quality Control and Best Practices

-

Solvent Quality: Always use high-purity, anhydrous DMSO to prevent degradation of the compound. Hygroscopic DMSO can significantly impact solubility.[6]

-